molecular formula C10H11FN2O B561098 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one CAS No. 100937-11-9

1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one

Cat. No.: B561098
CAS No.: 100937-11-9
M. Wt: 194.209
InChI Key: JEEMLNLBLSBQTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolinone derivatives involves various methods. Recent advances have focused on the reported synthesis methods of pyrazolinone (3-oxo-1,2-dihydropyrazole) and 3,5-pyrzolidinediones (3,5-dioxotetrahydropyrazoles) derivatives . These compounds have gained attention due to their pharmacological and agricultural activities.


Molecular Structure Analysis

The molecular formula of 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one is C~10~H~9~F~3~N~2~O , with a molecular weight of approximately 230.19 g/mol . The compound exhibits a pyrazolidinone core with a fluoromethyl-substituted phenyl group.


Chemical Reactions Analysis

One notable synthesis method involves the condensation of Me2C=CHCH2CH(CO2Et)2 with (PhNH)2 in EtOH in the presence of EtONa, resulting in the formation of 4-Prenyl-1,2-diphenyl-3,5-pyrazolidinedione . This compound exhibits anti-inflammatory activity comparable to phenylbutazone but with reduced ulcerogenic effects .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 188–190°C .

Future Directions

: A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives : Novel one-pot approach to oxidative aromatization and bromination of pyrazolidin-3-one

Properties

IUPAC Name

1-[4-(fluoromethyl)phenyl]pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-8-1-3-9(4-2-8)13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEMLNLBLSBQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C2=CC=C(C=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695121
Record name 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100937-11-9
Record name 1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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